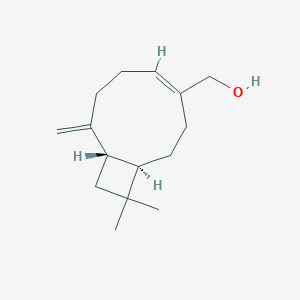
14-Hydroxyisocaryophyllene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyisocaryophyllene typically involves the hydroxylation of caryophyllene. One common method is the catalytic oxidation of caryophyllene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction of caryophyllene from natural sources, followed by chemical modification. The process includes the isolation of caryophyllene from essential oils through distillation or chromatography, followed by hydroxylation using suitable reagents . The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxyisocaryophyllene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halides
Scientific Research Applications
14-Hydroxyisocaryophyllene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and microbial growth . The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
14-Hydroxyisocaryophyllene can be compared with other similar compounds, such as:
6-Hydroxyisocaryophyllene: Another hydroxylated derivative of caryophyllene with similar chemical properties.
14-Hydroxycaryophyllene: A stereoisomer with a different spatial arrangement of atoms.
Caryophyllene oxide: An oxidized derivative with an epoxide functional group.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
[(1R,4E,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+/t13-,14-/m1/s1 |
InChI Key |
MGIQTXDHQJGPEZ-BARLUBHISA-N |
Isomeric SMILES |
CC1(C[C@H]2[C@H]1CC/C(=C\CCC2=C)/CO)C |
Canonical SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















